3-Methylhex-4-yn-3-amine
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Overview
Description
3-Methylhex-4-yn-3-amine is an organic compound characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its hexane chain, along with an amine group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhex-4-yn-3-amine typically involves the alkylation of ammonia or an amine with an appropriate alkyl halide. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often employ transition metal catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylhex-4-yn-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed
Major Products Formed
The major products formed from these reactions include various substituted amines, alkenes, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylhex-4-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methylhex-4-yn-3-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylhex-4-en-1-yne
- 4-Methylhex-2-en-4-yne
- 3-Methylhex-2-en-5-yne
- 4-Methylhex-4-en-5-yne
Uniqueness
3-Methylhex-4-yn-3-amine is unique due to its specific structural configuration, which includes both a triple bond and an amine group
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methylhex-4-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-7(3,8)5-2/h5,8H2,1-3H3 |
InChI Key |
HEWKAUFLVAJYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC)N |
Origin of Product |
United States |
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